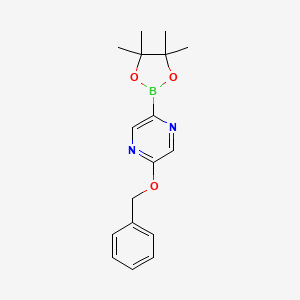

5-(Benzyloxy)pyrazine-2-boronic Acid Pinacol Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Benzyloxy)pyrazine-2-boronic acid pinacol ester is a heterocyclic boronic ester featuring a pyrazine core substituted with a benzyloxy group at the 5-position and a boronic acid pinacol ester moiety at the 2-position. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures in pharmaceuticals and materials science . The benzyloxy group enhances lipophilicity and modulates electronic effects, while the pinacol ester protects the boronic acid, improving stability and solubility in organic solvents .

Biological Activity

5-(Benzyloxy)pyrazine-2-boronic acid pinacol ester is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its synthesis, structure-activity relationships (SAR), and biological applications, especially its antiviral properties.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the reaction of 5-(benzyloxy)pyrazine with boronic acid derivatives under specific conditions to yield the pinacol ester form. The structure of this compound allows for various substitutions that can significantly influence its biological activity.

Table 1: Key Structural Features and Their Impact on Activity

| Substituent Position | Substituent Type | Observed Activity (IC50) |

|---|---|---|

| 2 | Hydroxy | 0.76 μM |

| 6 | Furan | 200 nM |

| 4 | Acetyl | 3.16 μM |

| 5 | Isopropyl | 2.02 μM |

The above table summarizes key findings from structure-activity relationship studies, indicating that specific substitutions can enhance or diminish the inhibitory activity against viral proteases, particularly those associated with flavivirus infections such as Zika virus.

Biological Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiviral activity. For instance, a series of trisubstituted pyrazine compounds were identified as potent allosteric inhibitors of Zika virus protease (ZVpro), with some showing IC50 values as low as 130 nM .

Antiviral Mechanism

The mechanism of action involves the inhibition of the NS2B-NS3 protease complex, which is crucial for the replication of flaviviruses. By binding to this protease, these compounds prevent the cleavage of viral polyproteins, thereby inhibiting viral replication.

Case Studies

- Zika Virus Inhibition : A study evaluated various pyrazine derivatives, including those structurally related to this compound. The most potent inhibitors were found to have an EC50 in cellular assays ranging from 300–600 nM against Zika virus replication .

- Dengue Virus Protease Activity : Similar compounds also showed inhibitory effects on dengue virus protease, highlighting their potential as broad-spectrum antiviral agents .

Research Findings

Recent reviews have summarized advances in the synthesis and bio-applications of pyrazine derivatives, emphasizing their role in medicinal chemistry . The biological evaluations indicate a promising future for these compounds in therapeutic applications against viral infections.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-(Benzyloxy)pyrazine-2-boronic Acid Pinacol Ester?

- Methodology : Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) or photoinduced decarboxylative borylation. For cross-coupling, start with halogenated pyrazine derivatives and react with pinacol borane reagents under Pd(0) catalysis. Optimize with ligands like SPhos or XPhos and solvents such as THF or dioxane at 60–100°C . For photoinduced methods, activate carboxylic acid precursors with N-hydroxyphthalimide esters under visible light in the presence of bis(catecholato)diboron .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodology : Store at 0–6°C in airtight, moisture-resistant containers. For long-term storage, use -20°C with desiccants. Avoid repeated freeze-thaw cycles, as moisture exposure can hydrolyze the boronic ester .

Q. Which analytical techniques are suitable for confirming purity and structural integrity?

- Methodology :

- Purity : Use GC or HPLC (>97% purity threshold) with non-polar columns (e.g., DB-5) .

- Structural Confirmation : Employ 1H/13C NMR (characteristic peaks: benzyloxy protons at δ 4.8–5.2 ppm, boronic ester at δ 1.0–1.3 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions using this compound be optimized for high yields?

- Methodology :

- Catalyst System : Use Pd(OAc)2 (2–5 mol%) with SPhos ligand (4–10 mol%) in dimethoxyethane (DME) at 80–100°C .

- Base Selection : Potassium carbonate or cesium fluoride enhances transmetallation efficiency.

- Moisture Control : Pre-dry solvents and substrates with molecular sieves to prevent boronic ester hydrolysis .

Q. How do researchers address inconsistent reaction yields or side-product formation during coupling?

- Methodology :

- Purity Check : Verify boronic ester integrity via HPLC/GC and ensure substrates are free of halide impurities .

- Mechanistic Insight : Use 11B NMR to monitor boronic ester conversion and detect intermediates like borinic esters .

- Side Reactions : Competing protodeboronation can be mitigated by lowering reaction temperature or using bulky ligands .

Q. What strategies mitigate steric or electronic challenges in reactions involving the benzyloxy group?

- Methodology :

- Protecting Groups : Temporarily replace benzyloxy with TBS (tert-butyldimethylsilyl) ethers if steric hindrance inhibits coupling .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .

Q. How does the compound’s reactivity compare to analogous pyridine or phenyl boronic esters?

- Methodology :

Comparison with Similar Compounds

Structural Comparison

Core Heterocycle and Substituent Positioning

- 5-(Benzyloxy)pyrazine-2-boronic acid pinacol ester (Target Compound):

- Pyrazine core with a benzyloxy group at C5 and boronic ester at C2.

- Unique electronic effects due to the electron-withdrawing pyrazine nitrogen atoms.

4-Benzyloxy-2-formylphenylboronic acid pinacol ester (JN-1084) :

- 5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester: Pyridine core with dimethoxymethyl at C3.

Key Structural Differences

| Compound | Core Structure | Substituent Position | Key Functional Groups |

|---|---|---|---|

| Target Compound | Pyrazine | C5, C2 | Benzyloxy, boronic ester |

| JN-1084 | Benzene | C4, C2 | Benzyloxy, formyl, boronic ester |

| 5-(Dimethoxymethyl)pyridine analog | Pyridine | C5, C2 | Dimethoxymethyl, boronic ester |

Spectroscopic Properties

- 1H NMR Characteristics :

- 13C NMR : Boronic ester carbons appear at δ 24–25 ppm (methyl) and δ 84 ppm (quaternary), consistent across analogs .

Solubility and Stability

- Solubility: Pinacol esters generally exhibit superior solubility in chloroform, acetone, and ethers compared to boronic acids . The benzyloxy group enhances lipophilicity, improving solubility in non-polar solvents (e.g., toluene) relative to analogs with polar substituents (e.g., dimethoxymethyl) .

- Stability :

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling :

- The target compound’s pyrazine core facilitates coupling with electron-deficient aryl halides due to its electron-withdrawing nature.

- JN-1084 (benzene core) shows broader compatibility with electron-rich partners but lower reactivity with electron-poor halides .

- 5-(Dimethoxymethyl)pyridine analog : Dimethoxymethyl acts as an electron-donating group, reducing coupling efficiency with electron-deficient substrates .

Yield Comparison in Model Reactions

Properties

Molecular Formula |

C17H21BN2O3 |

|---|---|

Molecular Weight |

312.2 g/mol |

IUPAC Name |

2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |

InChI |

InChI=1S/C17H21BN2O3/c1-16(2)17(3,4)23-18(22-16)14-10-20-15(11-19-14)21-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |

InChI Key |

ODIWWBOQMIDDCZ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.